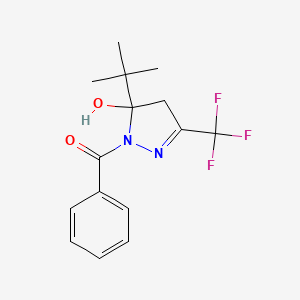
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TFP, is a pyrazole derivative that has gained significant attention in scientific research. TFP is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and has been used extensively to study the role of PKA in various physiological processes.
Mécanisme D'action
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits PKA by binding to the regulatory subunit of the enzyme, preventing its activation by cyclic AMP. This results in a decrease in PKA activity and downstream signaling pathways. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is highly selective for PKA and does not inhibit other cyclic nucleotide-dependent protein kinases, such as protein kinase G and protein kinase A.
Biochemical and Physiological Effects:
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. In pancreatic beta cells, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits insulin secretion by reducing the activity of PKA, which is involved in the regulation of insulin secretion. In cardiac myocytes, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol reduces the contractility of the heart by inhibiting PKA, which is involved in the regulation of calcium handling and contractility. In neuronal cells, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits the activity of PKA, which is involved in the regulation of synaptic plasticity and neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a tool for studying PKA. It is highly selective for PKA and does not inhibit other cyclic nucleotide-dependent protein kinases. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also potent, with an IC50 of 50 nM for PKA. However, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several limitations. It is not cell-permeable and must be introduced into cells using a transfection agent. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also sensitive to light and must be stored in the dark to prevent degradation.
Orientations Futures
There are several future directions for the use of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One area of interest is the role of PKA in cancer, where 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promise as an inhibitor of tumor growth and metastasis. Another area of interest is the development of cell-permeable analogs of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which would allow for more efficient and targeted inhibition of PKA in cells. Additionally, the use of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other inhibitors of PKA signaling pathways could provide insights into the complex regulation of PKA in physiological processes.
In conclusion, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a potent and selective inhibitor of PKA that has been used extensively in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promise as a tool for studying PKA in various physiological processes and has potential for further development as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-amino-4,5-dihydro-1H-pyrazole with tert-butyl 3-(trifluoromethyl)benzoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution of the tert-butyl ester by the amino group of the pyrazole, followed by deprotonation of the resulting intermediate to give 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The yield of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be improved by using a more reactive base such as potassium tert-butoxide.
Applications De Recherche Scientifique
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used extensively in scientific research as a potent and selective inhibitor of PKA. PKA is a key regulator of many physiological processes, including metabolism, gene expression, and cell proliferation. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used to study the role of PKA in various physiological processes, such as insulin secretion, cardiac function, and neuronal signaling. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been used to investigate the role of PKA in cancer, where it has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-13(2,3)14(22)9-11(15(16,17)18)19-20(14)12(21)10-7-5-4-6-8-10/h4-8,22H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSSPGLEAVXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Swxsspgleavxdw-uhfffaoysa- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)

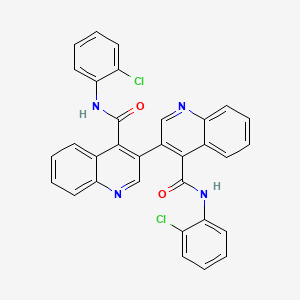
![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)
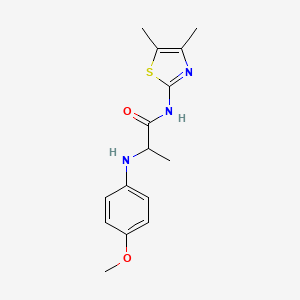
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
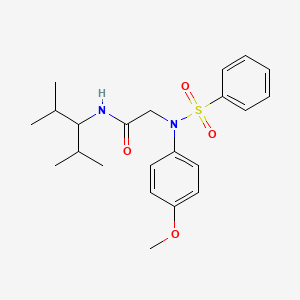
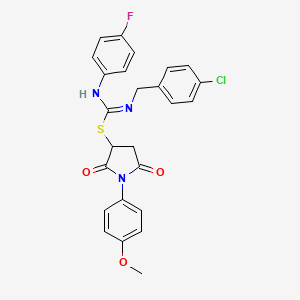
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)